{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

SLC26A3 inhibition Constipation therapy Ion transport

{7-[(3-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (CAS 840498-71-7) is a synthetic 4,8-dimethylcoumarin-3-acetic acid derivative belonging to the chromen-2-one class. Its IUPAC name is 2-[7-[(3-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid, with molecular formula C20H17ClO5 and molecular weight 372.8 g/mol.

Molecular Formula C20H17ClO5
Molecular Weight 372.8 g/mol
Cat. No. B12144053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Molecular FormulaC20H17ClO5
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl)CC(=O)O
InChIInChI=1S/C20H17ClO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
InChIKeyFKSISFIMDLNAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{7-[(3-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid: Chemical Identity and Structural Class for Procurement Decisions


{7-[(3-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (CAS 840498-71-7) is a synthetic 4,8-dimethylcoumarin-3-acetic acid derivative belonging to the chromen-2-one class [1]. Its IUPAC name is 2-[7-[(3-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid, with molecular formula C20H17ClO5 and molecular weight 372.8 g/mol [1]. The compound features a 3-chlorobenzyl ether substituent at the C7 position, methyl groups at C4 and C8, and a carboxymethyl group at C3 [1]. This specific substitution pattern distinguishes it from other halogenobenzyl and alkylbenzyl analogs within the 4,8-dimethylcoumarin chemical space [2].

Why Generic 4,8-Dimethylcoumarin Analogs Cannot Substitute for {7-[(3-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid


Within the 4,8-dimethylcoumarin-3-acetic acid scaffold, minor alterations in the C7 benzyl substituent—such as changing the chlorine position from 3- to 2- or 4-, or replacing chlorine with other halogens—produce dramatic variations in biological activity, with IC50 values for slc26a3 inhibition ranging over three orders of magnitude (from 0.025 μM to >5 μM) [1]. Even the positional isomer shift from 3-chlorobenzyl (IC50 1.0 μM) to 2-chlorobenzyl (IC50 18 μM) results in an 18-fold loss of potency [1]. These steep structure–activity relationships mean that generic substitution of in-class compounds without precise positional and electronic matching is not scientifically valid for applications requiring target engagement at SLC26A3 [1].

Quantitative Differentiation Evidence for {7-[(3-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid vs. Closest Analogs


slc26a3 Chloride/Anion Exchange Inhibition: 3-Chlorobenzyl Analog Shows Single-Digit Micromolar Potency, Distinct from Lead Compounds

In a cell-based fluorescence assay measuring slc26a3-mediated chloride/iodide exchange in Fischer rat thyroid cells co-expressing murine slc26a3 and a YFP halide sensor, the target compound (compound 4bb in the original publication, bearing a 3-chlorobenzyl group at C7) exhibited an IC50 of 1.0 ± 0.5 μM [1]. This is 25-fold less potent than the lead compound 4az (3-iodobenzyl, IC50 0.040 ± 0.003 μM) and 40-fold less potent than 4be (3-trifluoromethylbenzyl, IC50 0.025 ± 0.01 μM), but 18-fold more potent than its positional isomer 4ay (2-chlorobenzyl, IC50 18 ± 3 μM) and >5-fold more potent than 4av (4-chlorobenzyl, IC50 >5 μM) [1]. The compound thus occupies a distinct intermediate potency niche within the C7-substituted benzyl series.

SLC26A3 inhibition Constipation therapy Ion transport

Positional Isomer Differentiation: 3-Chloro Substitution Confers 18-Fold Superiority Over 2-Chloro and >5-Fold Over 4-Chloro Analogs

Direct comparison of the three chlorobenzyl positional isomers in the identical slc26a3 inhibition assay reveals that chlorine position dramatically governs activity: the 3-chlorobenzyl analog (target compound) achieves IC50 = 1.0 ± 0.5 μM, whereas the 2-chlorobenzyl analog (4ay) is nearly inactive at IC50 = 18 ± 3 μM, and the 4-chlorobenzyl analog (4av) is essentially inactive at IC50 >5 μM [1]. This 18-fold to >5-fold potency advantage for the meta-chloro substitution highlights a strict geometric requirement for target engagement that cannot be satisfied by ortho- or para-chloro regioisomers [1].

Structure-activity relationship Positional isomerism Coumarin SAR

Halogen Series SAR: 3-Chloro Analog Provides Balanced Potency Between 3-Fluoro and 3-Bromo, with a Distinct Selectivity Fingerprint Across PubChem Bioassays

Within the 3-halobenzyl subseries, slc26a3 inhibition potency follows the trend I (0.040 μM) > Br (0.15 μM) > Cl (1.0 μM) ≈ F (0.9 μM), consistent with halogen size and polarizability contributions to target binding [1]. Complementing this potency data, screening against a panel of unrelated targets in the PubChem BioAssay database (qHTS assays) reveals that the 3-chloro analog is inactive against human lactate dehydrogenase (LDHA), KDM5B histone demethylase, and foot-and-mouth disease virus antivirals, while showing inconclusive activity against activation-induced cytidine deaminase (AID, potency 50.1 μM) and human 12S-lipoxygenase (ALOX12, potency 100 μM) [2]. This bioassay fingerprint suggests a degree of selectivity for SLC26A3 over several common off-target enzymes, although direct comparative selectivity data for the 3-iodo and 3-bromo analogs across the same panel are not publicly available [2].

Halogen bonding SAR by halogen scanning Target selectivity profiling

Synthetic Accessibility: 3-Chlorobenzyl Analog Achieves 73% Isolated Yield, Favorable for Scale-Up Procurement vs. Lower-Yielding High-Potency Analogs

In the reported focused library synthesis, the 3-chlorobenzyl target compound (4bb) was obtained with an isolated yield of 73% [1]. This compares favorably to the more potent 3-iodobenzyl analog (4az, 56% yield) and the 3-bromobenzyl analog (4ba, 60% yield), while being lower than the 3-CF3 analog (4be, 90% yield) [1]. The relatively high yield of the 3-chloro derivative, combined with the widespread commercial availability of 3-chlorobenzyl bromide as a synthetic building block, suggests a favorable cost and scalability profile for procurement of multi-gram quantities relative to halogen analogs requiring more expensive or hazardous alkylating agents [1].

Synthetic yield Scale-up feasibility Chemical procurement

Optimal Application Scenarios for {7-[(3-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid Based on Quantitative Differentiation Evidence


Intermediate-Potency Chemical Probe for SLC26A3 (DRA) Functional Studies in Colonic Epithelial Models

With an IC50 of 1.0 ± 0.5 μM against slc26a3-mediated chloride/iodide exchange [1], this compound is ideally suited as a moderate-affinity chemical probe for studying SLC26A3/DRA function in intestinal epithelial cell lines (e.g., Caco-2, T84) and organoid models. Unlike the ultra-potent leads 4az (IC50 0.040 μM) and 4be (IC50 0.025 μM) [1], the target compound's intermediate potency allows titration of partial target inhibition without complete channel blockade, enabling studies of graded transporter inhibition effects on fluid absorption.

Structure-Activity Relationship (SAR) Reference Standard for Halogen Scanning in Coumarin-Based Drug Discovery

As the meta-chloro representative in a comprehensive halogen scanning series (F, Cl, Br, I at the 3-benzyl position), this compound serves as an essential SAR reference point [1]. Its well-defined IC50 (1.0 μM), combined with the 18-fold activity differential over the 2-chloro isomer [1], makes it a critical tool for computational modeling of halogen bonding interactions in the SLC26A3 binding pocket and for training QSAR models in coumarin-based medicinal chemistry programs.

Selectivity Profiling Reference Compound for SLC26 Transporter Family Pharmacology

The compound's PubChem bioassay fingerprint—active at SLC26A3 (IC50 1 μM) but inactive in qHTS screens against human LDHA, KDM5B, and FMDV antivirals [2]—positions it as a useful reference for counter-screening in SLC26 family selectivity studies. While the lead compounds 4az and 4be were profiled for selectivity within the SLC26 family (SLC26A4, SLC26A6) [1], the target compound's broader off-target inactivity profile provides complementary selectivity information for experimental designs requiring a compound with documented negative results across diverse enzyme targets [2].

Cost-Efficient Starting Point for Lead Optimization Campaigns Targeting Constipation and Cystic Fibrosis

Given its relatively high synthetic yield (73%) compared to the more potent but lower-yielding 3-iodo lead (4az, 56%) [1], this compound offers a cost-efficient scaffold for medicinal chemistry optimization. Research groups aiming to improve SLC26A3 inhibitory potency while retaining favorable physicochemical properties can use this compound as a tractable starting point, with the added benefit that 3-chlorobenzyl bromide is a widely available, inexpensive alkylating agent [1], facilitating the rapid generation of derivative libraries for structure-based lead optimization.

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